An In-depth Technical Guide to 5-Bromopyridin-3-yl tert-butyl carbonate
An In-depth Technical Guide to 5-Bromopyridin-3-yl tert-butyl carbonate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridin-3-yl tert-butyl carbonate (CAS No. 1087659-21-9) is a pivotal intermediate in modern medicinal chemistry and pharmaceutical synthesis. Its unique structure, featuring a bromo-substituted pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group, offers significant synthetic versatility. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical applications. Particular emphasis is placed on its role as a versatile building block for constructing complex molecular architectures, especially in the development of kinase inhibitors and other targeted therapeutics. Detailed protocols, safety information, and mechanistic insights are provided to support researchers in leveraging this compound's full potential.
Compound Identification and Properties
Correctly identifying a chemical reagent is the foundation of reproducible science. 5-Bromopyridin-3-yl tert-butyl carbonate is cataloged with the CAS Number 1087659-21-9.[1][2] Its structure combines a synthetically useful bromopyridine core with a carbonate linkage to a Boc group, which protects the pyridinol oxygen.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1087659-21-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₃ | [1][2][3] |
| Molecular Weight | 274.11 g/mol | [2][3] |
| Synonyms | 5-bromo-3-pyridinyl tert-butyl carbonate | [1] |
| InChI Key | PTJSDWLLHABFKV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically a solid at room temperature and requires dry storage conditions to maintain its integrity.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [4] |
| Boiling Point | 319.8±42.0 °C (Predicted) | [3] |
| Density | 1.424±0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Temperature | Room temperature, under inert, dry atmosphere | [1][3] |
Synthesis and Mechanism
The most common and logical synthesis of 5-Bromopyridin-3-yl tert-butyl carbonate involves the protection of 5-bromo-3-hydroxypyridine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Reaction: 5-bromo-3-hydroxypyridine + (Boc)₂O → 5-Bromopyridin-3-yl tert-butyl carbonate
This reaction is typically facilitated by a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which acts as a catalyst. The causality behind using DMAP is its ability to form a highly reactive intermediate with Boc anhydride, which is then readily attacked by the hydroxyl group of the pyridine, even though it is a relatively weak nucleophile. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent side reactions with the highly reactive Boc anhydride.
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// Edges Reactants -> ReactionVessel [label=" Add"]; Catalyst -> ReactionVessel [label=" Add"]; ReactionVessel -> Workup [label=" Quench & Extract"]; Workup -> Purification [label=" Isolate Crude"]; Purification -> Product [label=" Purify"]; } Caption: General workflow for the synthesis of the title compound.
Applications in Drug Development & Research
The true value of 5-Bromopyridin-3-yl tert-butyl carbonate lies in its synthetic utility. It is not typically an active pharmaceutical ingredient (API) itself but rather a key building block.
Role as a Bifunctional Intermediate
This molecule possesses two key functional handles for subsequent chemical transformations:
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The Bromine Atom: This site is primed for metal-catalyzed cross-coupling reactions.[3] This is the most significant feature, allowing for the introduction of carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds. This enables the "stitching" of the bromopyridine core into a larger, more complex molecule.
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The Boc Protecting Group: The tert-butyloxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions, including those used in cross-coupling.[3] However, it can be easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid) when the pyridinol functionality needs to be revealed for further reaction or as part of the final molecular structure.
Use in Kinase Inhibitor Synthesis
Many modern kinase inhibitors, particularly those targeting oncological pathways, feature complex heterocyclic cores. The bromopyridine moiety is a common scaffold in such molecules. Researchers use this intermediate to introduce the 5-bromopyridin-3-yloxy fragment into a lead compound. The bromine can then be used as a handle to explore the chemical space around that part of the molecule, attaching different groups via cross-coupling to optimize potency, selectivity, or pharmacokinetic properties.[3]
Exemplary Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of 5-Bromopyridin-3-yl tert-butyl carbonate.
Objective: To synthesize 5-Bromopyridin-3-yl tert-butyl carbonate from 5-bromo-3-hydroxypyridine.
Materials:
-
5-bromo-3-hydroxypyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-hydroxypyridine (1.0 eq) and DMAP (0.05 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15 minutes. Causality Note: Slow, cold addition is necessary to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine. Self-Validation Note: The bicarb wash removes any acidic impurities, and the brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-Bromopyridin-3-yl tert-butyl carbonate.
Safety and Handling
As with any laboratory chemical, proper handling is essential. The compound is classified with a "Warning" signal word.[1]
Hazard Identification
| Hazard Statement | Code | Description | Source |
| Harmful if swallowed | H302 | May cause harm if ingested. | [1][5] |
| Causes skin irritation | H315 | May cause redness and irritation upon skin contact. | [1][5] |
| Causes serious eye irritation | H319 | May cause significant eye irritation. | [1][5] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [1][5] |
Recommended Precautions
| Precautionary Statement | Code | Recommended Action | Source |
| Personal Protective Equipment | P280 | Wear protective gloves, eye protection, and face protection. | [1] |
| Avoid Inhalation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| Handling | P264, P270 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [1] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |
Facilities using this material should be equipped with an eyewash station and a safety shower.[6] Always handle this compound inside a chemical fume hood to minimize inhalation risk.
References
-
MySkinRecipes. (n.d.). (5-bromopyridin-3-yl) tert-butyl carbonate. Retrieved from MySkinRecipes Website. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from Cole-Parmer Website. [Link]
Sources
- 1. 5-Bromopyridin-3-yl tert-butyl carbonate | 1087659-21-9 [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. (5-bromopyridin-3-yl) tert-butyl carbonate [myskinrecipes.com]
- 4. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
